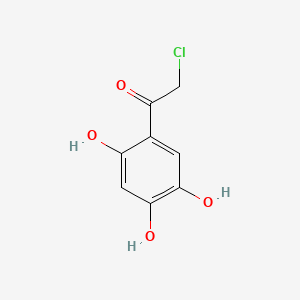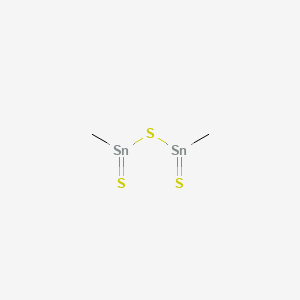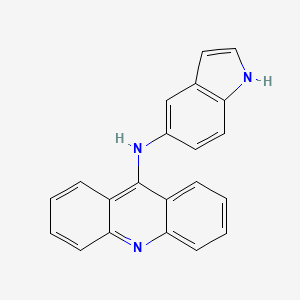
9-(5-Indolyl)aminoacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(5-Indolyl)aminoacridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The structure of this compound consists of an acridine core with an indole moiety attached via an amino linkage. This unique structure contributes to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Indolyl)aminoacridine typically involves the reaction of 9-chloroacridine with 5-aminoindole in the presence of a suitable solvent such as dry pyridine . The reaction conditions often require heating to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{9-chloroacridine} + \text{5-aminoindole} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
化学反应分析
Types of Reactions
9-(5-Indolyl)aminoacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine core or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
9-(5-Indolyl)aminoacridine has several scientific research applications, including:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Medicine: Explored for its therapeutic potential in treating gliomas and other cancers.
Industry: Utilized in the development of new materials with unique optical properties.
作用机制
The mechanism of action of 9-(5-Indolyl)aminoacridine involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This intercalation inhibits the catalytic cycle of topoisomerase II, leading to apoptosis and cell death in cancer cells . Additionally, the compound targets multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation .
相似化合物的比较
Similar Compounds
9-Aminoacridine: Shares the acridine core but lacks the indole moiety.
Quinacrine: An antimalarial drug with a similar acridine structure.
Amsacrine: An anticancer agent with an acridine core and a methanesulfonamide group.
Uniqueness
9-(5-Indolyl)aminoacridine is unique due to the presence of the indole moiety, which enhances its biological activity and specificity. The combination of the acridine core and the indole group allows for better DNA intercalation and interaction with molecular targets, making it a promising candidate for therapeutic applications.
属性
分子式 |
C21H15N3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
N-(1H-indol-5-yl)acridin-9-amine |
InChI |
InChI=1S/C21H15N3/c1-3-7-19-16(5-1)21(17-6-2-4-8-20(17)24-19)23-15-9-10-18-14(13-15)11-12-22-18/h1-13,22H,(H,23,24) |
InChI 键 |
OXSGSVSDXJFMCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
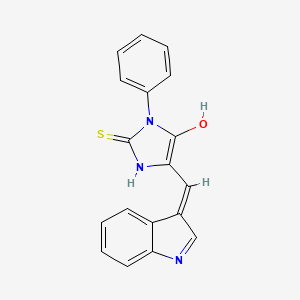
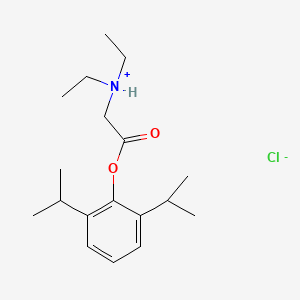

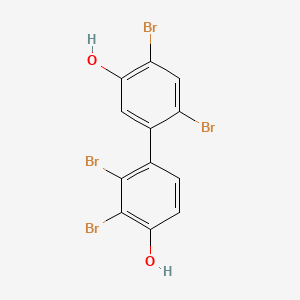


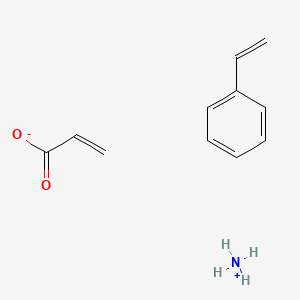
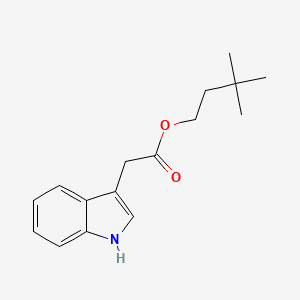
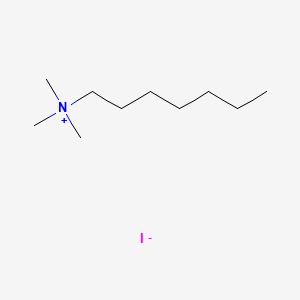
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)

